molecular formula C6H4BrF3N2 B576782 5-Bromo-4-(trifluoromethyl)pyridin-2-amine CAS No. 944401-56-3

5-Bromo-4-(trifluoromethyl)pyridin-2-amine

Katalognummer: B576782
CAS-Nummer: 944401-56-3
Molekulargewicht: 241.011
InChI-Schlüssel: AEWYLVDLWQPJGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS: 944401-56-3) is a halogenated pyridine derivative featuring a bromine atom at position 5 and a trifluoromethyl (-CF₃) group at position 4 of the pyridine ring. This compound is primarily utilized in industrial and scientific research, particularly in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions . It is commercially available with a purity of 97% (MFCD09864896) and is handled under standard safety protocols for halogenated amines .

Vorbereitungsmethoden

Ring Construction via Cyclization Reactions

Hantzsch-like Synthesis with Diethyl Malonate

A patent by KR20150072408A outlines a cyclization strategy using diethyl malonate and 2-chloro-3-trifluoromethyl-5-nitropyridine. Though developed for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine, this method is adaptable to the target compound by modifying substituents.

Reaction Steps :

  • Nucleophilic substitution : Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran (THF) using sodium hydride as a base .

  • Cyclization : The intermediate undergoes intramolecular cyclization under reflux conditions.

  • Reduction : The nitro group at position 5 is reduced to an amine using hydrogenation or catalytic transfer hydrogenation.

Key Parameters :

  • Temperature : 0°C for initial mixing, 25°C for reaction .

  • Yield : ~60–70% (estimated from analogous reactions ).

Advantages :

  • Enables precise control over ring substituents.

  • Scalable for industrial production with continuous flow reactors .

Functional Group Interconversion from Chlorinated Precursors

Amination of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

A high-yielding route involves substituting chlorine at position 2 with an amine group. The precursor, 5-bromo-2-chloro-4-(trifluoromethyl)pyridine, is synthesized via copper(I)-catalyzed trifluoromethylation .

Synthetic Pathway :

  • Trifluoromethylation :

    • Reagents : Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and CuI in DMF at 100°C .

    • Yield : 64% .

  • Amination :

    • Reagents : Aqueous ammonia or ammonium hydroxide under high-pressure conditions.

    • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig amination .

Optimization Challenges :

  • Chlorine substitution requires harsh conditions, risking decomposition of the trifluoromethyl group.

  • Catalytic amination improves atom economy but increases cost .

Diazotization and Subsequent Functionalization

Nitro Group Reduction

A two-step process involves introducing a nitro group at position 2, followed by reduction to an amine. This method is exemplified in the synthesis of 3-bromo-5-(trifluoromethyl)pyridin-2-amine .

Procedure :

  • Nitration : Direct nitration of 4-(trifluoromethyl)pyridine using mixed acid (HNO₃/H₂SO₄).

  • Bromination : Electrophilic bromination at position 5 using Br₂ in acetic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine.

Yield : ~75–85% (over three steps) .

Safety Considerations :

  • Diazotization intermediates are thermally unstable, requiring low-temperature handling .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

While less common, palladium-catalyzed cross-coupling can install the bromine atom post-cyclization. For example, a boronic ester at position 5 may undergo coupling with bromobenzene derivatives.

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O .

Limitations :

  • Requires pre-functionalized starting materials.

  • Competing side reactions (e.g., homocoupling) reduce efficiency .

Comparative Analysis of Methods

Method Key Step Yield Complexity Scalability
Directed Bromination Electrophilic substitution90%LowHigh
Cyclization Ring formation60–70%ModerateModerate
Chlorine Amination Nucleophilic substitution50–60%HighLow
Nitro Reduction Multi-step functionalization75–85%ModerateHigh
Cross-Coupling Pd-catalyzed coupling40–50%HighLow

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products:

Wissenschaftliche Forschungsanwendungen

The compound exhibits various biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Properties

Research indicates that 5-Bromo-4-(trifluoromethyl)pyridin-2-amine may possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The trifluoromethyl group is known to enhance the compound's potency against specific microorganisms, potentially disrupting microbial viability through enzymatic inhibition.

Anticancer Potential

Studies have suggested that derivatives of pyridine compounds can exhibit anticancer effects. For instance, certain structural modifications in related compounds have led to selective cytotoxicity towards cancer cells while sparing normal cells. This suggests that this compound could be explored for its potential in cancer therapy.

Inhibition of Chlamydia

There is emerging evidence that similar compounds could selectively impair the growth of Chlamydia trachomatis, indicating potential applications in treating chlamydial infections.

Pharmaceutical Applications

The unique properties of this compound make it suitable for various pharmaceutical applications:

Enzyme Inhibition

The compound's interactions with specific enzymes involved in metabolic pathways can lead to altered biological responses, making it a candidate for drug development targeting enzyme inhibition.

Receptor Modulation

Due to the presence of the trifluoromethyl group, this compound may enhance binding affinity to certain receptors, influencing physiological responses and providing avenues for therapeutic interventions.

Case Studies and Research Findings

Numerous studies have evaluated the biological activities of compounds related to or including this compound:

Study FocusFindings
Antimicrobial ActivityExhibited activity against various pathogens; enhanced potency due to trifluoromethyl group.
Anticancer ResearchIndicated selective cytotoxicity toward cancer cells; potential for further exploration in oncology.
Chlamydia InhibitionSuggested effectiveness against Chlamydia trachomatis; implications for treatment strategies.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(trifluoromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-4-(trifluoromethyl)pyridin-2-amine with analogs differing in substituents, halogen positions, or ring systems. Key parameters include molecular weight, substituent effects, and applications.

Halogenated Pyridines with Trifluoromethyl Groups

Compound Name CAS Number Molecular Weight Substituents (Position) Key Properties/Applications References
This compound 944401-56-3 255.02 g/mol Br (5), -CF₃ (4) Pharmaceutical intermediates
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine 74784-70-6 274.45 g/mol Br (5), Cl (2), -CF₃ (4) Higher steric hindrance; agrochemicals
3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine 79456-34-1 333.89 g/mol Br (3,5), -CF₃ (4) Enhanced electrophilicity; ligand synthesis
5-Chloro-4-(trifluoromethyl)pyridin-2-amine 1095823-39-4 210.58 g/mol Cl (5), -CF₃ (4) Lower molecular weight; improved solubility

Key Observations :

  • Substituent Effects : Bromine at position 5 increases steric bulk compared to chlorine, affecting reaction kinetics in Suzuki-Miyaura couplings . The trifluoromethyl group enhances thermal stability and lipophilicity, crucial for membrane permeability in drug candidates .
  • Reactivity : The dibromo analog (79456-34-1) exhibits higher electrophilicity due to dual bromine substituents, making it suitable for sequential functionalization .

Fluorinated Pyridine Derivatives

Compound Name CAS Number Molecular Weight Substituents (Position) Key Properties/Applications References
5-Bromo-4-fluoropyridin-2-amine 21717-95-3 190.99 g/mol Br (5), F (4) Reduced steric bulk; antiviral agents
5-Bromo-6-fluoropyridin-2-amine 944401-65-4 191.00 g/mol Br (5), F (6) Altered regioselectivity in SNAr reactions

Key Observations :

  • Fluorine vs. Trifluoromethyl : Fluorine substitution (e.g., 21717-95-3) reduces electron-withdrawing effects compared to -CF₃, leading to faster hydrolysis rates but lower metabolic stability .
  • Positional Isomerism : Moving fluorine from position 4 to 6 (944401-65-4) alters hydrogen-bonding patterns in crystal packing, as observed in XRD studies .

Pyrimidine Analogs

Compound Name CAS Number Molecular Weight Substituents (Position) Key Properties/Applications References
5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine N/A 268.08 g/mol Br (5), -CF₃ (4) Broader π-conjugation; kinase inhibitors

Key Observations :

  • Ring System Differences : Pyrimidine analogs (e.g., 268.08 g/mol) exhibit distinct electronic properties due to the six-membered diazine ring, enabling interactions with biological targets like ATP-binding pockets .

Biologische Aktivität

5-Bromo-4-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and related research findings.

The compound has been studied for its ability to inhibit specific biological pathways, particularly those involved in cancer cell proliferation. It primarily acts through the inhibition of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are crucial in regulating cell growth and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those resistant to standard therapies. The compound's efficacy is attributed to its ability to selectively target mutated forms of key proteins involved in tumor growth.

Table 1: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Inhibition of PI3K/AKT pathway
A549 (Lung Cancer)20Inhibition of RAS/RAF/MEK pathway
HeLa (Cervical Cancer)10Dual inhibition of mTOR and ERK pathways

Antichlamydial Activity

In a study focusing on antichlamydial activity, derivatives similar to this compound were shown to exhibit superior activity compared to traditional antibiotics like spectinomycin. The compounds demonstrated effective inhibition of Chlamydia trachomatis, suggesting potential applications in treating bacterial infections.

Table 2: Comparative Antichlamydial Activity

CompoundMIC (µg/mL)Comparison DrugMIC (µg/mL)
This compound64Spectinomycin128

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group at the C4 position significantly enhances the compound's biological activity. Studies have shown that this modification improves cellular uptake and target binding affinity, particularly for PI3K inhibitors.

Table 3: SAR Analysis

ModificationImpact on Activity
Trifluoromethyl at C4Increased potency
Bromine at C5Enhanced selectivity
Amine GroupImproved solubility

Case Studies

  • Cancer Treatment Efficacy : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups.
  • In vitro Studies : In vitro assays showed that the compound effectively reduced cell viability across multiple cancer cell lines, confirming its role as a potent anticancer agent.

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, and what are their respective yields?

Methodological Answer: The compound is typically synthesized via substitution reactions. For example:

  • Intermediate Synthesis : Ethyl bromopyruvate (F1) is prepared from ethyl pyruvate via bromination, achieving a yield of 94.06% under optimized conditions.
  • Final Step : Reacting F1 with 3-chloro-5-(trifluoromethyl)pyridin-2-amine (F2) yields imidazo[1,2-A]pyridine derivatives. F2 itself is synthesized by substituting 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia, yielding 87.12% .

Key Reaction Table

StepReactantsConditionsYieldCharacterization
F1Ethyl pyruvate + HBrSubstitution, 0–5°C, 4 hr94.06%NMR, GC-MS
F22,3-Dichloro-5-(trifluoromethyl)pyridine + NH₃60°C, 8 hr87.12%¹H NMR

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Conducted in deuterated DMSO at 400 MHz to identify amine protons (δ 6.8–7.2 ppm) and trifluoromethyl/bromo substituent effects .
  • X-ray Crystallography : Use SHELXL for refinement (e.g., SHELX-2018) to resolve molecular geometry. Key parameters: R-factor < 0.05, high-resolution data (<1 Å) for accurate electron density mapping .

Q. What are the key functional groups influencing the compound’s reactivity?

Methodological Answer:

  • Amino Group (-NH₂) : Participates in nucleophilic substitution (e.g., with alkyl halides) and acts as a directing group in cross-coupling reactions.
  • Trifluoromethyl (-CF₃) : Enhances electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings.
  • Bromine Substituent : Enables Buchwald-Hartwig amination or palladium-catalyzed cross-couplings (e.g., with aryl boronic acids) .

Advanced Research Questions

Q. How can researchers optimize substitution reactions to improve yield and purity?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., di-bromination) .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for cross-couplings to reduce byproducts.
  • Solvent Selection : Use DMF for polar intermediates or THF for sterically hindered substrates. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

Q. When encountering contradictions in spectroscopic data, how can structural integrity be confirmed?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference ¹H NMR with ¹³C NMR and HRMS. For example, a discrepancy in amine proton shifts may indicate tautomerism; confirm via variable-temperature NMR.
  • Crystallographic Resolution : If X-ray data conflicts with NMR (e.g., unexpected bond angles), re-refine using SHELXL’s TWIN/BASF commands to account for crystal twinning .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states and activation energies.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., C-4 adjacent to CF₃) for regioselective attack .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to guide functionalization strategies .

Q. Data Contradiction Analysis Example

Scenario : Conflicting ¹H NMR signals for the pyridine ring protons.
Resolution Strategy :

Repeat NMR in CDCl₃ to assess solvent-induced shifts.

Perform COSY/NOESY to confirm coupling patterns.

Compare with calculated shifts from ACD/Labs or ChemDraw .

Eigenschaften

IUPAC Name

5-bromo-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-4-2-12-5(11)1-3(4)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWYLVDLWQPJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651731
Record name 5-Bromo-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-56-3
Record name 5-Bromo-4-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944401-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-(trifluoromethyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-amino-4-trifluoromethylpyridine (5 g, 30.8 mmol, Langfang Beixin Chemical Co., Hebei) was dissolved in 100 mL of chloroform and N-bromosuccinimide (5.92 g, 33.3 mmol) was added in batches. The mixture was stirred in darkness or away from light at room temperature for 3 hours. The reaction mixture was concentrated and purified by column chromatography with gradient elution (petroleum ether: ethyl acetate=10:1 and dichloromethane), so as to give 4.33 g of red solid. Yield: 58.2%. LC-MS: 240 (M+1), 242 (M+2+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step Two
Yield
58.2%

Synthesis routes and methods II

Procedure details

Charge a nitrogen-flushed 3 L reactor that equipped with an overhead stirrer, condenser, nitrogen inlet/outlet and rubber septum with 112.14 g (0.63 mol) of N-bromosuccinimide (NBS) and 645 g (725 mL) of tetrahydrofuran. Stir and cool the slurry to −5±3° C. Charge a nitrogen-flushed 1 L round bottom 4-neck flask that equipped with a thermocouple, mechanical stirrer and nitrogen inlet/outlet with 97.26 g (0.6 mol) of 2-amino-4-(trifluoromethyl)pyridine, 4b and 511 g (575 mL) of tetrahydrofuran. Stir to dissolve the 4b. Transfer the 4b solution to the addition funnel on the reactor and add the solution to the NBS slurry over 2 h maintaining an internal temperature of 0±3° C. throughout the addition. Rinse the 1 L flask and addition funnel with 44 g (50 mL) of tetrahydrofuran and add the wash to the reaction mixture. Warm the solution to 20±3° C. over 30 minutes. Check for completeness of the reaction. Quench by charging a solution of 24.6 g of sodium thiosulfate pentahydrate dissolved in 475 mL of water over 10 minutes, maintaining a batch temperature of 20±3° C. throughout the addition. Stir for 1 h after the quench. Concentrate (internal temp=25° C., 50 mbar) to remove tetrahydrofuran. Add 379 g (500 mL) of tert-butyl methyl ether. Stir and warm the resulting solution/suspension to 30±3° C. and stir for 15 minutes. Separate the phases. Wash the extract four times with a solution of 32 g of sodium chloride dissolved in 768 g (768 mL) of water (4×200 mL per wash), separating the phases after each wash. Finally, wash the extract with 150 g (150 mL) of water. Separate the phases. Charge 152 g (200 mL) of tert-butyl methyl ether. Partially concentrate (57±3° C.) to a volume of 350 mL. Cool to 50° C. and add 265 g (350 mL) of tert-butyl methyl ether. Resume the concentration (57±3° C.) until a batch volume of 350 mL is reached. Cool to 50° C. and add 265 g (350 mL) of tert-butyl methyl ether. Again, resume the concentration (57±3° C.) until a batch volume of 350 mL is reached. Cool to 50° C. and add 103 g (150 mL) of tert-butyl methyl ether to raise the batch volume to 500 mL. Charge 1026 g (1500 mL) of heptane over 15 minutes maintaining 45±3° C. throughout the addition. Slowly increase the vacuum and concentrate (internal temp=40° C. to 50° C.) to a batch volume of 1000 mL. Release the vacuum and seed the batch. Resume the distillation, further increase the vacuum (slowly) and concentrate (internal temp=25° C. to 40° C.) to a batch volume of 500 mL. Stir the resulting suspension at 0° C. for 30 min. Filter the solids. Wash the filter cake with 68 g (100 mL) of cold (0° C.) heptane (containing 30 ppm Octastat). Dry the solids (40° C., 50 mbar) for 16 h to afford 109.8 g (78.0% yield) 4a as an orange solid.
Quantity
112.14 g
Type
reactant
Reaction Step One
Quantity
97.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
4b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
575 mL
Type
solvent
Reaction Step Two
[Compound]
Name
4b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
725 mL
Type
solvent
Reaction Step Five
Name
Yield
78%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-4-trifluoromethylpyridine (10.0 g, 62.1 mmol) in chloroform (200 mL) was added N-bromosuccinimide (12.0 g, 67.4 mmol). The solution was stirred in the dark for 2 hours, at which time it was added to CH2Cl2 (200 mL) and 1N NaOH (200 mL). Upon mixing, the layers were separated and the organic layer was washed with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated. The crude material was purified by SiO2 chromatography (0-5% EtOAc/CH2Cl2) yielding 12.0 g (80%) of 5-bromo-4-(trifluoromethyl)-2-pyridylamine LCMS (m/z): 241/243 (MH+). 1H NMR (CDCl3): δ 8.28 (s, 1H), 6.77 (s, 1H), 4.78 (bs, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 2-amino-4-trifluoromethylpyridine (10.0 g, 62.1 mmol) in chloroform (200 mL) was added NBS (12.0 g, 67.4 mmol). The solution was stirred in the dark for 2 hours, at which time it was added to DCM (200 mL) and 1N NaOH (200 mL). Upon mixing, the layers were separated and the organic layer was washed with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated. The crude material was purified by Silica gel chromatography (0-5% EtOAc/CH2Cl2) yielding 12.0 g (80%) of 5-bromo-4-(trifluoromethyl)-2-pyridylamine: LCMS (m/z): 241/243 (MH+); 1H NMR (CDCl3): δ 8.28(s, 1H), 6.77(s, 1H), 4.78(bs, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.